2,3-Difluoro-5-nitrophenylacetonitrile
Description
2,3-Difluoro-5-nitrophenylacetonitrile is a fluorinated aromatic nitrile compound characterized by a phenyl ring substituted with two fluorine atoms at positions 2 and 3, a nitro group at position 5, and an acetonitrile moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis, particularly in reactions requiring electron-deficient aromatic systems. The nitro group enhances electrophilicity, while fluorine atoms influence lipophilicity and metabolic stability.
Properties
CAS No. |
1806304-18-6 |
|---|---|
Molecular Formula |
C8H4F2N2O2 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-(2,3-difluoro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F2N2O2/c9-7-4-6(12(13)14)3-5(1-2-11)8(7)10/h3-4H,1H2 |
InChI Key |
ADDQDCVJAORHEF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CC#N)F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,3-Difluoro-5-nitrophenylacetonitrile with two structurally related compounds from the Kanto Reagents catalog: (3-Fluoro-5-methoxyphenyl)acetonitrile and 2-(2-Fluoro-5-methoxyphenyl)acetonitrile . Key differences in substituents, hazards, and stability are highlighted.
Table 1: Structural and Property Comparison
Key Findings:
Substituent Effects: Electron-Withdrawing Groups: The nitro group in this compound strongly withdraws electrons, increasing electrophilicity compared to methoxy-containing analogs. This enhances reactivity in nucleophilic aromatic substitution but may reduce stability . Fluorine Positioning: Difluoro substitution (positions 2 and 3) introduces greater steric hindrance and electronic deactivation than mono-fluoro analogs. This could slow reaction kinetics in cross-coupling reactions.
Hazard Profile: The nitro group in the target compound likely elevates risks of explosivity under heat or friction, a hazard absent in methoxy-substituted analogs. Both analogs in Table 1 carry toxicity warnings ([劇]III), but flammability ([危]4-3-III) is noted only for (3-Fluoro-5-methoxyphenyl)acetonitrile .
Stability and Storage :
- While both catalog compounds require refrigeration (0–6°C), the nitro derivative may demand additional precautions (e.g., inert atmosphere, desiccation) due to nitro group sensitivity.
Research Implications and Limitations
- Synthetic Applications : The nitro group in this compound makes it suitable for high-energy reactions, such as nitro reduction to amines, but limits its utility in thermally demanding processes.
- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for the target compound are lacking. Studies on analogs suggest that substituent positioning critically impacts solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
